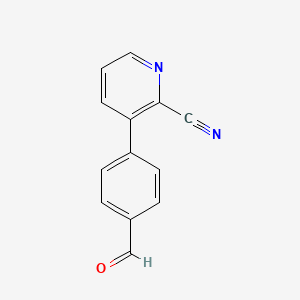

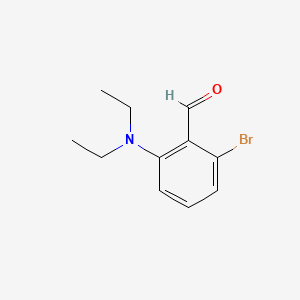

2-Bromo-6-(diethylamino)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

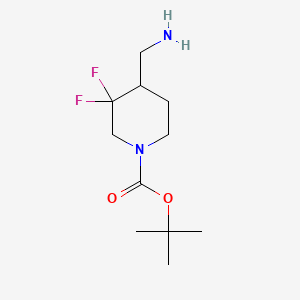

“2-Bromo-6-(diethylamino)benzaldehyde” is a chemical compound with the CAS Number: 1375069-10-5 . It has a molecular weight of 256.14 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-6-(diethylamino)benzaldehyde” were not found in the search results, bromobenzaldehydes are generally used as building blocks in various reactions . For instance, 2-Bromobenzaldehyde is used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .Molecular Structure Analysis

The InChI code for “2-Bromo-6-(diethylamino)benzaldehyde” is1S/C11H14BrNO/c1-3-13(4-2)11-7-5-6-10(12)9(11)8-14/h5-8H,3-4H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-Bromo-6-(diethylamino)benzaldehyde” is a liquid at room temperature . It has a molecular weight of 256.14 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

“2-Bromo-6-(diethylamino)benzaldehyde” is a chemical compound with the CAS Number: 1375069-10-5 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical chemistry .

-

Synthesis of Substituted Benzaldehydes : A research paper discusses the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

-

Synthesis of aza-fused polycyclic quinolines : 2-Bromobenzaldehyde, a compound similar to 2-Bromo-6-(diethylamino)benzaldehyde, has been used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction .

-

Preparation of 1-substituted indazoles : 2-Bromobenzaldehyde has also been used in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N -aryl hydrazides .

-

Total synthesis of an anticancer agent, (-)-taxol : 2-Bromobenzaldehyde is a key starting material in the total synthesis of an anticancer agent, (-)-taxol .

-

Synthesis of Substituted Benzaldehydes : A research paper discusses the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

-

Synthesis of aza-fused polycyclic quinolines : 2-Bromobenzaldehyde, a compound similar to 2-Bromo-6-(diethylamino)benzaldehyde, has been used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction .

-

Preparation of 1-substituted indazoles : 2-Bromobenzaldehyde has also been used in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N -aryl hydrazides .

-

Total synthesis of an anticancer agent, (-)-taxol : 2-Bromobenzaldehyde is a key starting material in the total synthesis of an anticancer agent, (-)-taxol .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 .

Propiedades

IUPAC Name |

2-bromo-6-(diethylamino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-5-6-10(12)9(11)8-14/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTJYNBDAQXFLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=CC=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742995 |

Source

|

| Record name | 2-Bromo-6-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(diethylamino)benzaldehyde | |

CAS RN |

1375069-10-5 |

Source

|

| Record name | 2-Bromo-6-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.